Sulfo-Cy7-acid

Übersicht

Beschreibung

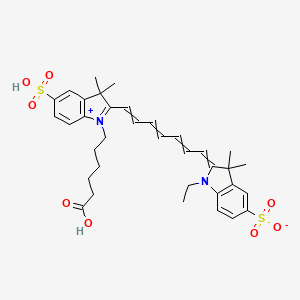

Sulfo-Cy7-acid, also known as sulfo-Cyanine7 carboxylic acid, is a water-soluble near-infrared fluorescent dye. It belongs to the heptamethine cyanine dye family, which is characterized by a polymethine chain connecting two nitrogen atoms. This compound is widely used in biological imaging due to its high molar extinction coefficient, excellent photostability, and low background fluorescence in the near-infrared region .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Sulfo-Cy7-acid is synthesized through a series of chemical reactions involving the formation of a polymethine chain between two nitrogen atoms. The synthesis typically starts with the preparation of intermediate compounds, such as indolenine derivatives, which are then linked together through a polymethine bridge. The final product is obtained by introducing sulfonic acid groups to enhance water solubility .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures. The process includes the purification of intermediates and the final product through techniques such as column chromatography and recrystallization to ensure high purity and consistency .

Analyse Chemischer Reaktionen

Types of Reactions

Sulfo-Cy7-acid undergoes various chemical reactions, including:

Substitution Reactions:

Conjugation Reactions: The dye can be conjugated to biomolecules like proteins, antibodies, and nucleic acids through amide bond formation

Common Reagents and Conditions

Reagents: Common reagents include N-hydroxysuccinimide (NHS), carbodiimides, and azides.

Conditions: Reactions are typically carried out in aqueous or organic solvents under mild conditions to preserve the integrity of the dye and the biomolecules

Major Products

The major products formed from these reactions are conjugates of this compound with various biomolecules, which are used for imaging and diagnostic applications .

Wissenschaftliche Forschungsanwendungen

Spectral Properties

Sulfo-Cy7-acid exhibits the following spectral characteristics:

- Absorption Maximum: ~750 nm

- Emission Maximum: ~773 nm

- Stokes Shift: ~23 nm

- Quantum Yield: High, providing bright fluorescence

- Solubility: Excellent water solubility due to sulfonate groups

These properties make this compound particularly suitable for deep tissue imaging and other applications where high contrast and minimal background noise are essential .

Scientific Research Applications

- In Vivo Imaging

- Fluorescence Microscopy

- Flow Cytometry

- Bioconjugation

- Molecular Probes

Hybrid Imaging Probes

A study developed hybrid imaging agents using this compound conjugated with targeting vectors. These agents demonstrated high radiolabeling yields and stability, showing specific receptor targeting properties in vivo. The results indicated effective tumor visualization with minimal background signal interference .

Targeted Therapy

Research has shown that this compound can be utilized in targeted therapy approaches by attaching it to therapeutic agents. This method allows for real-time monitoring of drug delivery and efficacy in tumor models, enhancing the understanding of treatment dynamics .

Enzymatic Activity Studies

This compound has also been explored as a substrate for enzymes like horseradish peroxidase (HRP). In these studies, the dye's fluorescence decreases upon enzymatic oxidation, providing insights into enzyme activity and kinetics .

Summary Table of Applications

| Application | Description | Key Findings |

|---|---|---|

| In Vivo Imaging | Deep tissue visualization with minimal background noise | Effective for real-time biological process tracking |

| Fluorescence Microscopy | High-resolution imaging of cellular structures | Enables detailed cellular dynamics studies |

| Flow Cytometry | Precise cell sorting using distinct fluorescent signals | Valuable for immunological research |

| Bioconjugation | Efficient labeling of proteins/antibodies for tracking | Enhances molecular interaction studies |

| Molecular Probes | Used in assays to study molecular interactions | Provides insights into biological processes |

| Hybrid Imaging Probes | Conjugated with targeting vectors for specific receptor targeting | High stability and effective tumor visualization |

| Enzymatic Activity Studies | Fluorescence changes indicate enzymatic activity | Insights into enzyme kinetics |

Wirkmechanismus

Sulfo-Cy7-acid exerts its effects through its fluorescent properties. The dye absorbs light in the near-infrared region and emits fluorescence, which can be detected using specialized imaging equipment. The presence of sulfonic acid groups enhances its water solubility, allowing it to be used in aqueous environments. The dye can be conjugated to biomolecules, enabling targeted imaging and diagnostics .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Cy3: A cyanine dye with shorter wavelength absorption and emission peaks, used for labeling nucleic acids and proteins.

Cy5: Another cyanine dye with properties similar to Cy3 but with longer wavelength absorption and emission peaks.

Cy5.5: A derivative of Cy5 with slightly longer wavelength properties.

Uniqueness

Sulfo-Cy7-acid is unique due to its near-infrared fluorescence, which allows for deeper tissue imaging and lower background fluorescence compared to other cyanine dyes. Its high water solubility and photostability make it particularly suitable for in vivo imaging applications .

Biologische Aktivität

Sulfo-Cy7-acid, a member of the sulfo-cyanine dye family, is a water-soluble near-infrared (NIR) fluorescent compound widely utilized in biological and biomedical research. Its unique properties make it suitable for various applications, including in vivo imaging, fluorescence microscopy, and bioconjugation. This article delves into the biological activity of this compound, highlighting its mechanisms, applications, and relevant case studies.

This compound has the following chemical characteristics:

- Chemical Formula : C37H43N2NaO8S2

- Molecular Weight : 730.47 g/mol

- Solubility : Highly soluble in water and polar solvents, low solubility in non-polar organic solvents.

- Spectral Properties :

This compound exhibits significant biological activity primarily through its ability to serve as a fluorescent marker. This property allows researchers to visualize cellular processes and molecular interactions in real-time. The dye's NIR fluorescence minimizes background noise during imaging, making it ideal for deep tissue imaging applications .

Case Studies

-

In Vivo Imaging Studies :

A study investigated the biodistribution of radiolabeled conjugates containing this compound in xenografted mouse models. The results demonstrated that Sulfo-Cy7-FSC-MG exhibited specific receptor-mediated internalization in target tissues, with internalized activity reaching up to 8.75% of total activity after 2 hours of incubation . The compound showed high accumulation in kidneys (71.1% ID/g), indicating its potential for renal imaging applications. -

Fluorescence Microscopy :

In a fluorescence microscopy application, this compound was used to visualize cellular uptake and localization in various cell lines. The fluorescence intensity was significantly higher in receptor-positive cells compared to receptor-negative cells, confirming the specificity of the dye for targeted imaging . -

Bioconjugation Applications :

This compound has been successfully conjugated to antibodies and proteins for targeted delivery systems. A study reported that these conjugates retained their biological activity while providing enhanced imaging capabilities due to the dye's strong fluorescence properties .

Table: Summary of Biological Activity Findings

Applications

This compound's versatility allows it to be employed across various research fields:

- In Vivo Imaging : Ideal for tracking biological processes within living organisms.

- Fluorescence Microscopy : Facilitates high-resolution imaging of cellular structures.

- Flow Cytometry : Enables precise sorting and analysis of cell populations.

- Bioconjugation : Efficiently labels proteins and antibodies for targeted delivery systems.

Eigenschaften

IUPAC Name |

2-[7-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]hepta-2,4,6-trienylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H42N2O8S2/c1-6-36-29-20-18-25(46(40,41)42)23-27(29)34(2,3)31(36)15-11-8-7-9-12-16-32-35(4,5)28-24-26(47(43,44)45)19-21-30(28)37(32)22-14-10-13-17-33(38)39/h7-9,11-12,15-16,18-21,23-24H,6,10,13-14,17,22H2,1-5H3,(H2-,38,39,40,41,42,43,44,45) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZWUESRDTYLNDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=CC=CC=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H42N2O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

682.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.